molecular formula C14H15F3N4O4 B3214621 5-TFA-ap-ddC CAS No. 114748-58-2

5-TFA-ap-ddC

Cat. No. B3214621
CAS RN: 114748-58-2
M. Wt: 360.29 g/mol
InChI Key: SINWQMVIWQGNFM-VHSXEESVSA-N
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Description

5-TFA-ap-ddC, also known as 5-TFA-ap-2’,3’-Dideoxycytidine, is a white to light yellow solid with a specific molecular structure . It is a nucleoside analogue implemented as an antiviral agent to counteract human immunodeficiency virus (HIV) infections . It functions by obstructing the reverse transcriptase enzyme crucial for viral replication .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors .


Molecular Structure Analysis

The molecular formula of this compound is C14H15F3N4O4 . It has a molecular weight of 360.29 . The IUPAC name of the compound is N-[3-[4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide .


Chemical Reactions Analysis

Trifluoroacetic acid (TFA) can be degraded under hydrothermal conditions at relatively mild conditions (T = 150 – 250 ˚C, P < 30 MPa), initially yielding gaseous products, such as CHF3 and CO2 . Alkali amendment (e.g., NaOH) promotes the mineralization of CHF3, yielding dissolved fluoride, formate, and dissolved carbonate species as final products .


Physical And Chemical Properties Analysis

This compound is a white to light yellow solid . It can dissolve in solvents but has a lower solubility in water . The compound is stable at room temperature .

Mechanism of Action

5-TFA-ap-ddC functions by obstructing the reverse transcriptase enzyme crucial for viral replication . This mechanism is similar to that of Zalcitabine, another nucleoside analogue, which is converted to its active metabolite, dideoxycytidine 5’-triphosphate (ddCTP), by the sequential action of cellular enzymes . ddCTP interferes with viral RNA-directed DNA polymerase (reverse transcriptase) by competing for utilization of the natural substrate deoxycytidine 5’-triphosphate (dCTP), as well as incorporating into viral DNA .

Safety and Hazards

As per the safety data sheet, 5-TFA-ap-ddC may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if inhaled . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[3-[4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O4/c15-14(16,17)12(23)19-5-1-2-8-6-21(13(24)20-11(8)18)10-4-3-9(7-22)25-10/h6,9-10,22H,3-5,7H2,(H,19,23)(H2,18,20,24)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINWQMVIWQGNFM-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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